3-(Boc-amino)benzoyl chloride chemical structure and physical properties
3-(Boc-amino)benzoyl chloride chemical structure and physical properties
An In-Depth Technical Guide to 3-(Boc-amino)benzoyl Chloride: Synthesis, Properties, and Applications
Introduction
3-(tert-Butoxycarbonylamino)benzoyl chloride, commonly referred to as 3-(Boc-amino)benzoyl chloride, is a bifunctional organic reagent of significant interest to researchers in medicinal chemistry, drug development, and materials science. This compound incorporates two key functional groups onto an aromatic scaffold: a highly reactive acyl chloride and a stable, acid-labile Boc-protected amine. This unique combination allows for selective chemical transformations, making it a versatile building block for the synthesis of complex molecules. The acyl chloride serves as a potent acylating agent for introducing the benzoyl moiety, while the Boc group provides a robust yet easily removable shield for the amine, enabling its participation in subsequent synthetic steps. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization.
Chemical Structure and Identity
The molecular architecture of 3-(Boc-amino)benzoyl chloride is central to its chemical behavior. The benzene ring provides a rigid framework, with the electron-withdrawing acyl chloride group positioned at C1 and the electron-donating Boc-protected amino group at C3. This meta-substitution pattern influences the electronic properties and reactivity of both the aromatic ring and the functional groups.
Caption: General workflow for the synthesis of 3-(Boc-amino)benzoyl chloride.
Experimental Protocol: Synthesis via Oxalyl Chloride
This protocol describes a representative laboratory-scale synthesis. All glassware must be oven-dried, and anhydrous solvents should be used to prevent hydrolysis of the product.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(Boc-amino)benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a slurry or solution. Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., 1-2 drops) with stirring.
-
Reagent Addition: Slowly add oxalyl chloride (typically 1.2-1.5 eq) dropwise to the stirred mixture. Vigorous gas evolution will be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material methyl ester.
-
Isolation: Once the reaction is complete (i.e., the starting material is consumed), remove the solvent and excess reagent under reduced pressure. The resulting solid is the crude 3-(Boc-amino)benzoyl chloride.
-
Purification: The crude product is often of sufficient purity for direct use in subsequent reactions. If necessary, it can be purified by recrystallization from a non-protic solvent system like DCM/hexanes.
Spectroscopic Data and Characterization
Spectroscopic analysis is essential for confirming the structure and assessing the purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7.0-8.0 ppm range), a singlet for the N-H proton of the carbamate (its chemical shift can vary), and a characteristic sharp singlet integrating to nine protons for the tert-butyl group of the Boc protector around 1.5 ppm. * ¹³C NMR: The carbon NMR spectrum will feature key signals for the acyl chloride carbonyl carbon (typically downfield, ~168-172 ppm), the carbamate carbonyl carbon (~152-155 ppm), aromatic carbons, and the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). [1]* Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect strong C=O stretching vibrations for the acyl chloride (around 1780-1815 cm⁻¹) and the Boc-carbamate (around 1700-1725 cm⁻¹). An N-H stretch will also be visible around 3300-3400 cm⁻¹. [2]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion.
Reactivity and Key Chemical Transformations
The utility of 3-(Boc-amino)benzoyl chloride stems from the orthogonal reactivity of its two functional groups.
Caption: Key reaction pathways for 3-(Boc-amino)benzoyl chloride.
Acylation Reactions at the Acyl Chloride
The acyl chloride is a powerful electrophile that reacts readily with a wide range of nucleophiles to form stable covalent bonds. This is its primary and most common mode of reactivity.
-
Reaction with Amines: Forms a stable amide bond. This is a cornerstone reaction in peptide synthesis and the construction of many pharmaceutical agents.
-
Reaction with Alcohols: Yields the corresponding ester. This reaction is useful for creating ester-based prodrugs or modifying the properties of a molecule.
-
Hydrolysis: Reacts with water to form 3-(Boc-amino)benzoic acid. This is typically an undesirable side reaction, underscoring the need for anhydrous conditions during its use and storage.
Deprotection of the Boc-Amine
The Boc group is stable to a wide variety of reaction conditions, including those used for acylation. However, it can be cleanly and efficiently removed under acidic conditions to unmask the free aniline.
-
Acidolysis: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or ether, rapidly cleaves the Boc group, liberating the free amine (as its corresponding ammonium salt) along with isobutylene and carbon dioxide as byproducts. [3] This orthogonal reactivity allows for a two-stage synthetic strategy: first, the acyl chloride is used to connect the molecule to a substrate, and second, the amine is deprotected to allow for further functionalization at that position.
Applications in Research and Drug Development
3-(Boc-amino)benzoyl chloride is a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It serves as a key building block for introducing a 3-aminobenzoyl linker or pharmacophore into active pharmaceutical ingredients (APIs). The ability to deprotect the amine late in a synthetic sequence is particularly advantageous. [4]* Combinatorial Chemistry: Its bifunctional nature makes it an ideal reagent for creating libraries of compounds for high-throughput screening. The acyl chloride can be reacted with a diverse set of amines or alcohols, followed by deprotection and reaction of the newly freed amine with another set of reagents.
-
Materials Science: It can be used in the synthesis of specialty polymers and functional materials where the pendant amine, once deprotected, can be used to cross-link polymer chains or attach other functional molecules.
Safety, Handling, and Storage
As with all acyl chlorides, 3-(Boc-amino)benzoyl chloride must be handled with care due to its reactivity and hazardous properties.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin and can be toxic if inhaled. Contact with water liberates toxic hydrogen chloride gas. [5]* Safe Handling: Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. [6][7]Avoid inhaling dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), to prevent contact with moisture. [5]The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as water, alcohols, bases, and strong oxidizing agents. [6]
References
-
LookChem. 3-(((benzyloxy)carbonyl)amino)benzoyl chloride. Available at: [Link]
-
PubChem. 3-Aminobenzoyl chloride | C7H6ClNO | CID 14024002. Available at: [Link]
-
MDPI. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]
-
Nippon Light Metal Company, Ltd. Fine Chemicals. Available at: [Link]
-
Kao Chemicals. Material Safety Data Sheet. Available at: [Link]
- Google Patents. US3681450A - Preparation of p-aminobenzoyl chloride salts.
-
Wikipedia. Benzoyl chloride. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available at: [Link]
-
Asian Journal of Chemistry. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available at: [Link]
-
Chemitheka. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Available at: [Link]
-
PrepChem.com. Preparation of benzoyl chloride. Available at: [Link]
-
YouTube. Making benzoyl chloride. Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Available at: [Link]
-
NIST WebBook. Benzoyl chloride, 3-methyl-. Available at: [Link]
-
ResearchGate. How can I prepare 3 amino benzoyl chloride from 3 amino benzoic acid and thoinyl chloride and which method and what solvent I have to use ?. Available at: [Link]
- Google Patents. CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzoyl chloride, 3-methyl- [webbook.nist.gov]
- 3. CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. carlroth.com [carlroth.com]
